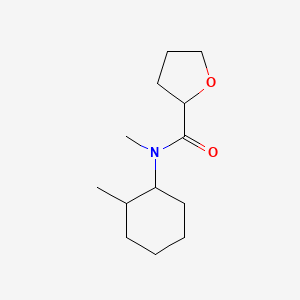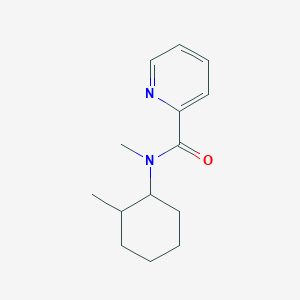![molecular formula C15H16ClNO3 B7495044 [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone, also known as CPDM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPDM is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Francisco. Since then, CPDM has been studied extensively for its potential use in the treatment of various medical conditions.
Mecanismo De Acción
The exact mechanism of action of [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception. [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to have potent analgesic and anti-inflammatory effects, as well as anti-cancer properties. [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone is that it is a synthetic compound that can be easily produced in the laboratory. This makes it easier for researchers to study its properties and potential therapeutic applications. However, one of the limitations of [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone is that it is a relatively new compound, and there is still much that is not known about its properties and potential side effects.
Direcciones Futuras
There are many potential future directions for research on [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone. Some of the areas that could be explored include its potential use in the treatment of specific types of cancer, its potential use in the treatment of neurological disorders, and its potential use as an analgesic or anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone and to determine its safety and efficacy for use in humans.
Métodos De Síntesis
The synthesis of [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone involves several steps, including the reaction of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate compound, which is then reacted with 2,3-dihydro-1,4-dioxin-5-carboxylic acid to form the final product. The synthesis of [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. [2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c16-12-5-3-11(4-6-12)13-2-1-7-17(13)15(18)14-10-19-8-9-20-14/h3-6,10,13H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQACABNPZRYUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COCCO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

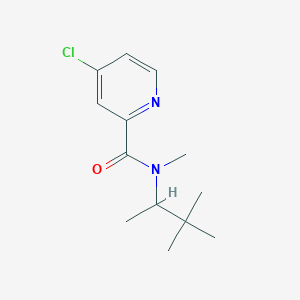
![N-[1-(3-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7494975.png)
![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)

![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
![2-[(2,5-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495005.png)
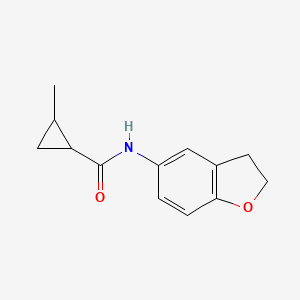
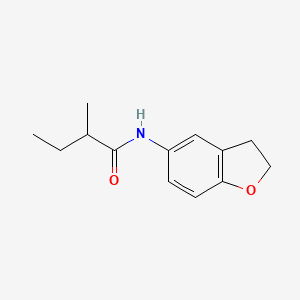
![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)
